molecular formula C11H11NO4 B13658611 Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate

Cat. No.: B13658611
M. Wt: 221.21 g/mol
InChI Key: QBUPQORSCYGLED-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an oxazine ring fused with a benzene ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate typically involves a multi-step process. One common method involves the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under elevated temperatures to form the oxazine ring . The reaction conditions often require a solvent and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve flow chemistry techniques, which allow for the continuous synthesis of the compound in a controlled environment. This method can enhance the yield and purity of the product while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted oxazine derivatives, which can have different functional groups attached to the oxazine ring. These derivatives can exhibit unique chemical and biological properties .

Scientific Research Applications

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme . This inhibition can lead to the accumulation of protoporphyrinogen, which can have various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
  • N-ethyl-3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxamides
  • 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide

Uniqueness

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is unique due to its specific structural features, such as the ethyl ester group and the position of the oxazine ring. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 3-oxo-4H-1,4-benzoxazine-5-carboxylate

InChI

InChI=1S/C11H11NO4/c1-2-15-11(14)7-4-3-5-8-10(7)12-9(13)6-16-8/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

QBUPQORSCYGLED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)OCC(=O)N2

Origin of Product

United States

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